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Compound of Interest

Compound Name: ABBV-318

Cat. No.: B10829292 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of ABBV-318, a novel investigational

compound for the treatment of chronic pain. The document outlines the compound's

mechanism of action, preclinical pharmacological profile, and detailed experimental protocols

relevant to its evaluation.

Executive Summary
Chronic pain represents a significant unmet medical need, with existing therapies often limited

by modest efficacy and significant side effects. Voltage-gated sodium channels, particularly

subtypes Nav1.7 and Nav1.8, are critical for the initiation and propagation of pain signals in the

peripheral nervous system, making them highly validated targets for novel analgesics.[1][2]

ABBV-318 is a potent, orally bioavailable small molecule designed to selectively block both

Nav1.7 and Nav1.8 channels.[3][4] Preclinical studies have demonstrated its efficacy in rodent

models of both inflammatory and neuropathic pain, suggesting its potential as a promising non-

opioid therapeutic for a broad range of chronic pain conditions.[3][4]

Mechanism of Action: Dual Blockade of Nav1.7 and
Nav1.8
ABBV-318 exerts its analgesic effect by targeting two key sodium channel isoforms

predominantly expressed in peripheral nociceptive (pain-sensing) neurons:
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Nav1.7: Often referred to as a "threshold" or "amplifier" channel, Nav1.7 plays a crucial role

in setting the sensitivity of nociceptors. It amplifies small, sub-threshold depolarizations,

bringing the neuron closer to its firing threshold. Genetic loss-of-function of Nav1.7 in

humans results in a congenital insensitivity to pain, highlighting its critical role.[5]

Nav1.8: This channel is responsible for the majority of the rising phase of the action potential

in nociceptive neurons.[6] Its activity is particularly important in the sustained, repetitive firing

of neurons that underlies chronic and inflammatory pain states.[6][7]

By blocking Nav1.7, ABBV-318 effectively raises the pain threshold, making nociceptors less

responsive to painful stimuli. Concurrently, by inhibiting Nav1.8, it dampens the magnitude and

frequency of action potential firing in response to noxious stimuli. This dual mechanism is

hypothesized to provide robust analgesia across different pain modalities.

Signaling Pathway Diagram
The following diagram illustrates the role of Nav1.7 and Nav1.8 in the nociceptive signaling

pathway and the inhibitory action of ABBV-318.

Figure 1. Nociceptive Signaling Pathway and ABBV-318 Inhibition
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Mechanism of ABBV-318 action on pain signaling.

Preclinical Pharmacological Profile
In Vitro Potency and Selectivity
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ABBV-318 demonstrates high potency for human Nav1.7 and Nav1.8 channels with significant

selectivity over other key sodium channel isoforms, such as Nav1.5 (cardiac) and the hERG

channel, which is critical for cardiovascular safety.[3]

Target Assay Type IC50 (nM)

hNav1.7 Electrophysiology 1.1

hNav1.8 Electrophysiology 3.8

hNav1.5 Electrophysiology > 33

hERG Electrophysiology 25

Table 1. In Vitro Inhibitory Potency of ABBV-318.[3]

Pharmacokinetics
Pharmacokinetic studies in rats and dogs have shown that ABBV-318 has good oral

bioavailability and a half-life supportive of clinical development.[3]

Species t1/2 (oral) Clearance (L/h/kg)
Oral Bioavailability

(%)

Rat 5.4 h 0.5 83%

Dog 14.5 h 0.3 85%

Table 2. Pharmacokinetic Parameters of ABBV-318.[3]

In Vivo Efficacy
While specific quantitative data for ABBV-318 has not been publicly disclosed, reports confirm

it demonstrates robust analgesic efficacy in rodent models of neuropathic and inflammatory

pain.[3][4] To illustrate the expected preclinical effect of a potent Nav1.8 blocker, Table 3

presents representative data from studies of A-803467, a well-characterized selective Nav1.8

inhibitor, in a rat model of neuropathic pain.
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Treatment Group Dose (mg/kg, i.p.)
Paw Withdrawal

Threshold (g)

% Reversal of

Allodynia

Vehicle - 4.1 ± 0.3 0%

A-803467 10 7.5 ± 0.8 31%

A-803467 30 11.2 ± 1.1 65%

A-803467 100 14.8 ± 0.5* 97%

Sham + Vehicle - 15.0 ± 0.0 N/A

Table 3. Representative Efficacy of a Selective Nav1.8 Blocker (A-803467) in the Rat CCI
Model of Neuropathic Pain. Data is illustrative. *p < 0.01 vs. vehicle. (Adapted from Jarvis et

al., 2007)

Experimental Protocols
The following are detailed methodologies for key experiments used to characterize compounds

like ABBV-318.

Whole-Cell Patch-Clamp Electrophysiology
This protocol is used to determine the inhibitory potency (IC50) of a test compound on specific

voltage-gated sodium channels expressed in a heterologous system.

Cell Culture: HEK293 cells stably expressing human Nav1.7 or Nav1.8 are cultured under

standard conditions. For Nav1.8, ND7/23 cells may be used to achieve better current

expression.[8]

Preparation: Cells are plated onto glass coverslips 24-48 hours before recording. On the day

of the experiment, a coverslip is transferred to a recording chamber on the stage of an

inverted microscope and continuously perfused with an external solution.

Recording: Whole-cell voltage-clamp recordings are performed using borosilicate glass

pipettes. The pipette is filled with an internal solution.

Voltage Protocol: To assess tonic block, cells are held at a hyperpolarized membrane

potential (e.g., -120 mV) to ensure channels are in a resting state. Depolarizing voltage steps
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(e.g., to +10 mV for 50 ms) are applied to elicit sodium currents.[8]

Compound Application: A baseline current is established. The test compound (e.g., ABBV-
318) is then perfused into the chamber at increasing concentrations. The peak sodium

current at each concentration is measured after the block has reached a steady state.

Data Analysis: The percentage of current inhibition is calculated for each concentration

relative to the baseline. A concentration-response curve is generated, and the IC50 value is

determined by fitting the data to a Hill equation.

Chronic Constriction Injury (CCI) Model of Neuropathic
Pain
The CCI model is a standard surgical procedure in rodents to induce nerve injury and

subsequent neuropathic pain behaviors, such as mechanical allodynia.

Animals: Adult male Sprague-Dawley rats are used.

Anesthesia: Animals are anesthetized with isoflurane. Aseptic surgical techniques are

maintained throughout the procedure.

Surgical Procedure:

The animal is placed in a prone position, and the skin over the mid-thigh of one leg is

shaved and sterilized.

A small incision is made through the skin and fascia to expose the biceps femoris muscle.

The muscle is bluntly dissected to expose the common sciatic nerve.

Proximal to the nerve's trifurcation, four loose ligatures of chromic gut suture are tied

around the nerve at approximately 1 mm intervals. The ligatures should be tightened just

enough to cause a slight constriction without arresting epineural blood flow.

The muscle layer is closed with sutures, and the skin is closed with wound clips.

Post-Operative Care: Animals are monitored during recovery and returned to their home

cages. Behavioral testing typically begins 7-14 days post-surgery.
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Behavioral Testing (Mechanical Allodynia):

Rats are placed in individual transparent boxes on an elevated mesh floor and allowed to

acclimate.

Calibrated von Frey filaments are applied to the mid-plantar surface of the hind paw on the

injured (ipsilateral) side.

The 50% paw withdrawal threshold is determined using the up-down method. A positive

response is defined as a sharp withdrawal of the paw.

The test compound or vehicle is administered (e.g., oral gavage), and withdrawal

thresholds are measured at set time points post-dosing to determine the analgesic effect.

Preclinical Evaluation Workflow
The diagram below outlines a typical workflow for the preclinical assessment of a novel pain

therapeutic like ABBV-318.
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Figure 2. Preclinical Drug Discovery Workflow for a Novel Analgesic
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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